Enhanced Lipophilicity vs. Free Amine and Unsubstituted Analogs
The target compound exhibits an experimentally determined LogP of 1.12, which is higher than both its free amine analog methyl 3-aminopicolinate (calculated LogP = 1.03) and the unsubstituted methyl picolinate (experimental LogP = 0.87) [1][2]. This confirms that the methoxycarbonyl modification on the 3-amino group successfully masks the polar amine character, increasing the compound's overall lipophilicity and altering its partitioning behavior relative to the core picolinate scaffold.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.12 (experimental) |
| Comparator Or Baseline | Methyl 3-aminopicolinate (LogP = 1.03, calculated) and Methyl picolinate (LogP = 0.87, experimental) |
| Quantified Difference | +0.09 vs. free amine; +0.25 vs. unsubstituted methyl picolinate |
| Conditions | Experimental LogP measured for target and methyl picolinate; calculated LogP for methyl 3-aminopicolinate |
Why This Matters
For procuring building blocks intended for cellular assays or in vivo studies, a higher LogP suggests improved passive membrane permeability, which can be a critical selection criterion over more polar alternatives.
- [1] yybyy.com. Methyl 3-aminopicolinate Compound Profile: LogP=1.0316, PSA=65.21. View Source
- [2] MolBase. Methyl Picolinate (2459-07-6): LogP=0.8682, PSA=39.19. View Source
